N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide
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Overview
Description
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide typically involves the reaction of 1-acetylpiperidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Oxidation Reactions: Formation of piperidinone derivatives.
Scientific Research Applications
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-acetylpiperidin-4-yl)-2-chloroacetamide: Similar structure but lacks the ethyl group.
2-(1-Ethylpiperidin-4-yl)ethanamine: Similar piperidine structure but different functional groups
Uniqueness
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19ClN2O2 |
---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C11H19ClN2O2/c1-9(15)14-6-3-10(4-7-14)2-5-13-11(16)8-12/h10H,2-8H2,1H3,(H,13,16) |
InChI Key |
GMDGVWBSRBOKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCNC(=O)CCl |
Origin of Product |
United States |
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